molecular formula C20H16Cl2N2OS B6517001 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-72-6

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B6517001
CAS No.: 899910-72-6
M. Wt: 403.3 g/mol
InChI Key: BHYHDKZYGCXFDP-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core, substituted at position 3 with a 2,4-dichlorophenyl group and at position 1 with a benzoyl moiety.

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS/c21-14-8-9-15(16(22)12-14)17-19(26)24(20(23-17)10-4-5-11-20)18(25)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYHDKZYGCXFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Varied Spiro Ring Sizes
  • Compounds 13 and 14 (1,3-diazaspiro[4.5]decane-2,4-diones): These analogs possess a larger spiro[4.5]decane system compared to the target compound’s spiro[4.4]non-ene scaffold. Additionally, the phenylpiperazine substituents in these compounds suggest divergent pharmacological profiles, such as CNS receptor modulation, compared to the dichlorophenyl-thione system of the target compound .
2.2 Substituent Variations: Chlorophenyl vs. Dichlorophenyl
  • 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Substitution at the 3-chlorophenyl position (vs. 2,4-dichlorophenyl) reduces steric hindrance and electron-withdrawing effects. The absence of a second chlorine atom may decrease lipophilicity and alter intermolecular interactions, such as π-π stacking or halogen bonding, critical for target engagement .
  • Impact of 2,4-Dichlorophenyl Substitution :
    The 2,4-dichloro configuration enhances electronic effects (e.g., electron withdrawal) and steric bulk, which can influence isomer ratios in synthetic pathways, as observed in related systems . This substitution pattern is prevalent in agrochemicals (e.g., chlorfenvinphos) and pharmaceuticals, suggesting broad functional utility .
2.3 Role of Dichlorophenyl in Non-Spiro Scaffolds
  • QJ-3760 (1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone): This ethanone derivative lacks a spiro system but shares the 2,4-dichlorophenyl group. The planar structure and ketone functionality contrast with the rigid spiro-thione core, highlighting how scaffold geometry dictates applications—QJ-3760 may serve as an intermediate in synthesis, while the target compound’s spiro system could enable 3D diversity in drug design .
2.4 Stereochemical and Conformational Considerations
  • Substituent Position and Isomerism :
    The ortho-chloro substitution in 2,4-dichlorophenyl analogs (e.g., compound 5b in ) increases the proportion of (E)-isomers in diastereomeric mixtures, suggesting that the target compound’s stereochemical outcomes may be influenced by its substitution pattern .
  • Ring Puckering Analysis :
    Cremer and Pople’s puckering coordinates () provide a framework to analyze conformational dynamics in spiro systems. The smaller [4.4] spiro ring in the target compound likely exhibits distinct puckering amplitudes compared to larger spiro[4.5] analogs, affecting molecular shape and interaction surfaces .

Data Table: Structural and Functional Comparison

Compound Name Spiro System Substituents Core Structure Key Features
Target Compound [4.4] 2,4-Dichlorophenyl 1,4-Diazaspiro[4.4]-2-thione High lipophilicity, rigid conformation
1-Benzoyl-3-(3-chlorophenyl)-... () [4.4] 3-Chlorophenyl Same core Reduced steric bulk
Compounds 13/14 () [4.5] Phenylpiperazine 1,3-Diazaspiro[4.5]-2,4-dione Larger ring, CNS-targeting potential
QJ-3760 () None 2,4-Dichlorophenyl Ethanone Planar, synthetic intermediate

Research Implications

  • Pharmacological Potential: The target compound’s thione group may enable metal coordination, a feature absent in dione analogs (e.g., ), suggesting applications in metalloenzyme inhibition.
  • Synthetic Challenges: The 2,4-dichlorophenyl group’s steric demands may complicate synthetic yields compared to mono-chloro analogs, necessitating optimized protocols .

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